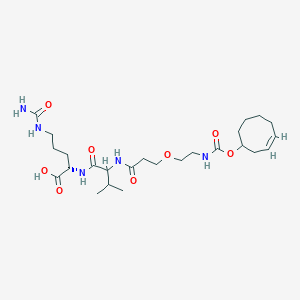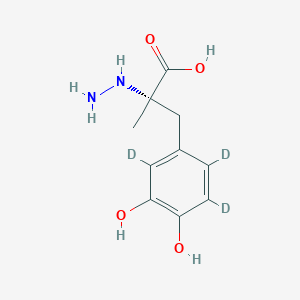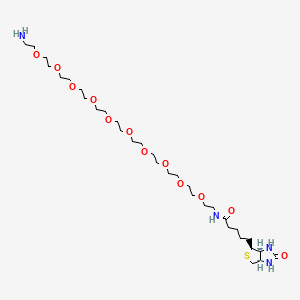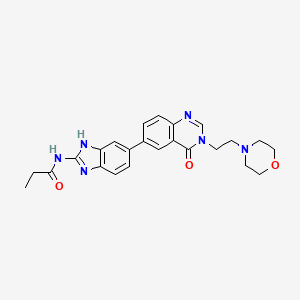
Aurora A inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aurora A inhibitor 2 is a small molecule compound designed to selectively inhibit Aurora kinase A, a serine/threonine kinase crucial for cell division and mitosis. Aurora kinase A is often overexpressed in various cancers, making it a significant target for cancer therapy . The inhibition of Aurora kinase A can disrupt mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to enhance binding affinity and selectivity.
Final Coupling: The final step often involves coupling the core structure with specific side chains or substituents to achieve the desired inhibitory activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反应分析
Types of Reactions: Aurora A inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
科学研究应用
Aurora A inhibitor 2 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of Aurora kinase A in cancer cell proliferation and tumor growth.
Cell Cycle Studies: Employed to investigate the mechanisms of mitosis and cell division, providing insights into the regulation of the cell cycle.
Drug Development: Serves as a lead compound for developing new anticancer therapies targeting Aurora kinase A.
Biological Research: Utilized in studies exploring the interaction of Aurora kinase A with other cellular proteins and pathways.
作用机制
Aurora A inhibitor 2 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and activation. This inhibition disrupts the kinase’s ability to regulate mitosis, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include:
Phosphorylation Inhibition: Blocking the phosphorylation of key substrates involved in mitosis.
Disruption of Spindle Assembly: Interfering with the formation of the mitotic spindle, essential for chromosome segregation.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various apoptotic pathways.
相似化合物的比较
Aurora A inhibitor 2 can be compared with other similar compounds, such as:
MK-8745: Another Aurora kinase A inhibitor with distinct binding affinities and selectivity profiles.
TC-A2317: A compound that targets both Aurora kinase A and B, offering broader inhibitory effects.
Uniqueness: this compound stands out due to its high selectivity for Aurora kinase A, minimizing off-target effects and enhancing its therapeutic potential .
属性
分子式 |
C24H26N6O3 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide |
InChI |
InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31) |
InChI 键 |
WKBADCPZJIWSRC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


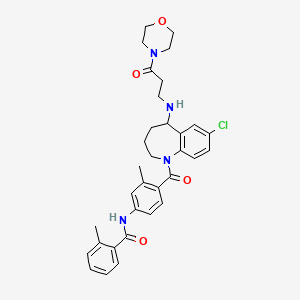

![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

